molecular formula C20H17N5O3S B11297840 2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro-2-pteridinyl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro-2-pteridinyl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11297840
M. Wt: 407.4 g/mol
InChI Key: FCJKAVPWOAHYDJ-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a furan ring, a pteridine core, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the incorporation of the sulfanyl group and the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxo group in the pteridine core, potentially forming hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs.

Scientific Research Applications

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring and pteridine core can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the furan ring and the pteridine core in a single molecule is particularly noteworthy, as it allows for diverse interactions and applications.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H17N5O3S/c1-13-5-2-3-7-15(13)23-16(26)12-29-20-24-18-17(21-8-9-22-18)19(27)25(20)11-14-6-4-10-28-14/h2-10H,11-12H2,1H3,(H,23,26)

InChI Key

FCJKAVPWOAHYDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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